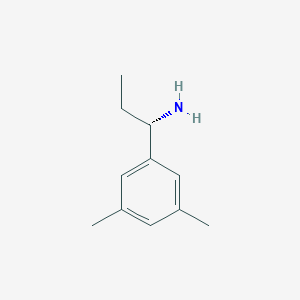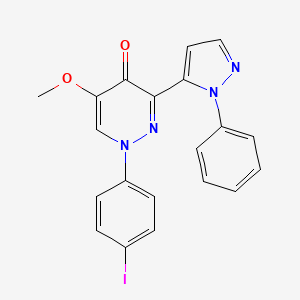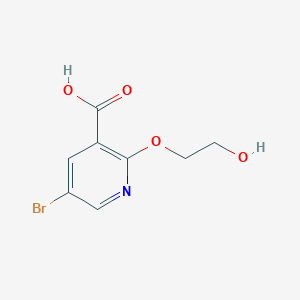
(S)-1-(3,5-dimethylphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3,5-dimethylphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a 3,5-dimethylphenyl group attached to a propan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-dimethylphenyl)propan-1-amine typically involves the enantioselective reduction of the corresponding ketone or imine precursor. One common method is the asymmetric hydrogenation of 3,5-dimethylacetophenone using a chiral catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, often in the presence of a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3,5-dimethylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Imine, nitrile
Reduction: Alkane, alcohol
Substitution: Amides, ureas, alkylated derivatives
Aplicaciones Científicas De Investigación
(S)-1-(3,5-dimethylphenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(3,5-dimethylphenyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating biological pathways. The compound’s interaction with molecular targets such as enzymes or receptors involves binding to specific sites, leading to conformational changes and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(3,5-dimethylphenyl)propan-1-amine
- 1-(3,5-dimethylphenyl)propan-2-amine
- 1-(3,5-dimethylphenyl)butan-1-amine
Uniqueness
(S)-1-(3,5-dimethylphenyl)propan-1-amine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer ®-1-(3,5-dimethylphenyl)propan-1-amine. The presence of the 3,5-dimethylphenyl group also imparts distinct chemical properties, influencing its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C11H17N |
|---|---|
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
(1S)-1-(3,5-dimethylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-4-11(12)10-6-8(2)5-9(3)7-10/h5-7,11H,4,12H2,1-3H3/t11-/m0/s1 |
Clave InChI |
JQGUQLQRSSODPY-NSHDSACASA-N |
SMILES isomérico |
CC[C@@H](C1=CC(=CC(=C1)C)C)N |
SMILES canónico |
CCC(C1=CC(=CC(=C1)C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13994654.png)
![4-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)piperidine-2,6-dione](/img/structure/B13994655.png)
